molecular formula C14H20N2O2 B1600406 4-(4-Propyl-1-piperazinyl)benzoic acid CAS No. 85469-68-7

4-(4-Propyl-1-piperazinyl)benzoic acid

Cat. No.: B1600406
CAS No.: 85469-68-7
M. Wt: 248.32 g/mol
InChI Key: DDPZNQRPUIWZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Propyl-1-piperazinyl)benzoic acid” is a chemical compound with the molecular formula C14H20N2O2 . It is used in various applications, although specific uses for this particular compound are not widely documented .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a propyl-piperazine group . The InChI code for this compound is 1S/C11H14N2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13 .

Scientific Research Applications

Enzymatic Metabolism in Drug Development

4-(4-Propyl-1-piperazinyl)benzoic acid derivatives, like Lu AA21004, undergo complex metabolic transformations involving cytochrome P450 enzymes. These transformations result in various metabolites, including hydroxylated, sulfoxide, N-hydroxylated piperazine, and benzylic alcohol forms, which further oxidize to corresponding benzoic acids. Understanding these enzymatic pathways is crucial in the development of novel antidepressants, as it aids in predicting drug interactions, side effects, and efficacy (Hvenegaard et al., 2012).

Crystallography and Molecular Structure

The crystal structure of similar compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), provides insights into the molecular conformation and bonding interactions within these molecules. Understanding these structural aspects is fundamental in the design of new compounds with desired physical and chemical properties for various applications, including pharmaceuticals (Faizi et al., 2016).

Co-crystallization Studies

Co-crystallization of benzoic acid derivatives with N-containing bases like piperazine reveals stoichiometric variants, polymorphism, and twinning, which are vital for understanding solid-state chemistry and pharmaceutical formulation. These studies contribute to the development of better drug delivery systems and more stable forms of active pharmaceutical ingredients (Skovsgaard & Bond, 2009).

Pharmacological Activity and Drug Design

Compounds related to this compound exhibit significant pharmacological activities, such as D2/5-HT2 antagonism and 5-HT1a agonism, indicating potential as neuroleptic agents. The exploration of structure-activity relationships within these compounds aids in the design of new drugs with atypical antipsychotic properties, improving treatment options for psychiatric disorders (Norman et al., 1996).

Molecular Mechanisms in Therapeutic Applications

Investigating the molecular interactions and mechanisms of action of compounds like this compound analogs in therapeutic contexts, such as HIV entry inhibition, enhances our understanding of their potential applications in treating various diseases. Unraveling these mechanisms is essential for the development of new therapeutic agents with specific targets and minimal side effects (Watson et al., 2005).

Properties

IUPAC Name

4-(4-propylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(4-6-13)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPZNQRPUIWZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450549
Record name 4-(4-PROPYL-1-PIPERAZINYL)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85469-68-7
Record name 4-(4-PROPYL-1-PIPERAZINYL)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Propyl-1-piperazinyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Propyl-1-piperazinyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(4-Propyl-1-piperazinyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(4-Propyl-1-piperazinyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Propyl-1-piperazinyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(4-Propyl-1-piperazinyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.